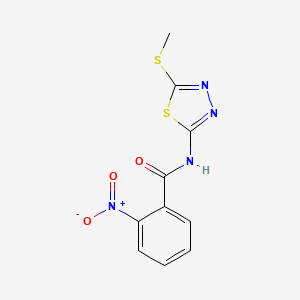
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring and the nitrobenzamide moiety contributes to its unique chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are mild, and the product is obtained in good yield. The compound is fully characterized using techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in studying microbial resistance.
Medicine: Potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves its interaction with cellular targets. The compound can bind to DNA and proteins, disrupting their normal functions. The nitro group can undergo reduction to form reactive intermediates that cause DNA damage, leading to cell death. The thiadiazole ring can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Nitrobenzamide derivatives: Compounds with the nitrobenzamide moiety also show antimicrobial and anticancer properties.
Uniqueness
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is unique due to the presence of both the methylthio and nitrobenzamide groups, which contribute to its enhanced biological activity and specificity. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications .
特性
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S2/c1-18-10-13-12-9(19-10)11-8(15)6-4-2-3-5-7(6)14(16)17/h2-5H,1H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWZIZYFPSFOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
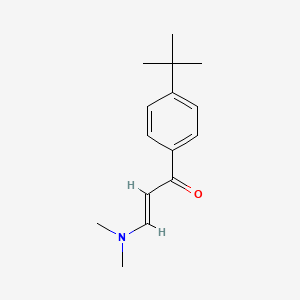
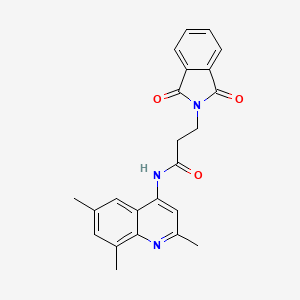
![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2557309.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2557311.png)
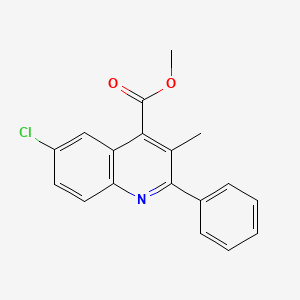
![N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide](/img/structure/B2557313.png)
![4-(dimethylsulfamoyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2557316.png)
![2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2557317.png)
![N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2557318.png)
![2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2557322.png)
![(3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2557323.png)
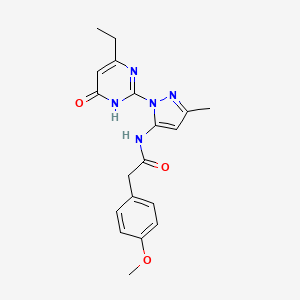
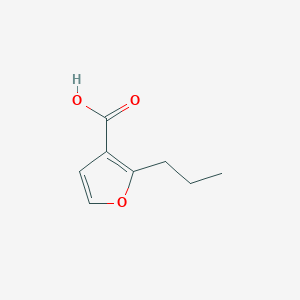
![2-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B2557329.png)
